molecular formula C14H11FO4S2 B2587378 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate CAS No. 343373-66-0

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate

Cat. No.: B2587378
CAS No.: 343373-66-0
M. Wt: 326.36
InChI Key: MCFWAHRBARLPRY-UHFFFAOYSA-N
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Description

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate is a synthetic organic compound with the molecular formula C14H9FO4S2 It is known for its unique structural features, which include a thieno[2,3-b]thiopyran ring system and a 4-fluorobenzoate moiety

Preparation Methods

The synthesis of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate typically involves the following steps:

    Formation of the Thieno[2,3-b]thiopyran Ring: The thieno[2,3-b]thiopyran ring system can be synthesized through a series of cyclization reactions involving appropriate starting materials such as thiophene derivatives and sulfur-containing reagents.

    Introduction of the 4-Fluorobenzoate Moiety: The 4-fluorobenzoate group is introduced through esterification reactions, where the thieno[2,3-b]thiopyran intermediate is reacted with 4-fluorobenzoic acid or its derivatives under suitable conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety, where the fluorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate can be compared with other similar compounds, such as:

    1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate: This compound has a similar thieno[2,3-b]thiopyran ring system but with a 2,4-dichlorobenzoate moiety instead of a 4-fluorobenzoate group.

    1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate: This compound features a pentanoate group instead of a 4-fluorobenzoate moiety.

    (4E)-4-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione: This compound has a different substituent at the 4-position of the thieno[2,3-b]thiopyran ring.

The uniqueness of this compound lies in its specific combination of the thieno[2,3-b]thiopyran ring system and the 4-fluorobenzoate moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S2/c15-10-3-1-9(2-4-10)13(16)19-12-6-8-21(17,18)14-11(12)5-7-20-14/h1-5,7,12H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFWAHRBARLPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1OC(=O)C3=CC=C(C=C3)F)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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